2,4-Dibromoaniline

Catalog No.
S702389
CAS No.
615-57-6
M.F
C6H5Br2N
M. Wt
250.92 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dibromoaniline

CAS Number

615-57-6

Product Name

2,4-Dibromoaniline

IUPAC Name

2,4-dibromoaniline

Molecular Formula

C6H5Br2N

Molecular Weight

250.92 g/mol

InChI

InChI=1S/C6H5Br2N/c7-4-1-2-6(9)5(8)3-4/h1-3H,9H2

InChI Key

DYSRXWYRUJCNFI-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Br)Br)N

Canonical SMILES

C1=CC(=C(C=C1Br)Br)N

The exact mass of the compound 2,4-Dibromoaniline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88324. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,4-Dibromoaniline is a substituted aromatic amine, appearing as a white to pale yellow crystalline solid. It serves as a crucial intermediate in the synthesis of a variety of specialty chemicals, including dyes, pigments, pharmaceuticals, and agrochemicals. Its molecular structure, featuring two bromine atoms and an amino group on a benzene ring, provides specific reactivity that is leveraged in organic synthesis, particularly in cross-coupling reactions for building more complex molecules. The compound is generally stable under normal conditions and has a melting point of approximately 78-80 °C.

Substituting 2,4-Dibromoaniline with other dibromoaniline isomers, such as 2,6- or 3,5-dibromoaniline, or even with monobromoanilines, can lead to significant deviations in reaction outcomes. The specific positioning of the bromine atoms at the 2 and 4 positions, relative to the amino group, dictates the regioselectivity of subsequent reactions like electrophilic aromatic substitution and palladium-catalyzed cross-couplings. Using a different isomer will result in a different substitution pattern on the aromatic ring, leading to the formation of incorrect products. The electronic and steric environment of 2,4-dibromoaniline is distinct from its isomers, influencing reaction rates and the feasibility of certain transformations. Therefore, for syntheses where the final product's structure is dependent on the specific reactivity of the 2 and 4 positions, direct substitution is not a viable option and will compromise the integrity of the synthetic route.

Distinct Thermal Properties: Higher Melting Point Compared to Other Dibromoaniline Isomers

2,4-Dibromoaniline exhibits a melting point of 78-80 °C, which is notably different from some of its isomers. For example, 2,5-dibromoaniline has a lower melting point of 51-53 °C. This difference in physical state at a given temperature can be critical for process design, particularly in reactions where temperature control is crucial for selectivity and yield.

Evidence DimensionMelting Point (°C)
Target Compound Data78-80
Comparator Or Baseline2,5-Dibromoaniline: 51-53
Quantified Difference25-29 °C higher than 2,5-dibromoaniline
ConditionsStandard atmospheric pressure.

A higher melting point can be advantageous for handling and storage, and it influences the choice of reaction solvents and purification methods like crystallization.

Precursor for Phenazine Synthesis: Enabling a High-Yield Route to Substituted Phenazines

In the palladium-catalyzed synthesis of substituted phenazines, the choice of bromoaniline precursor is critical. While 2-bromoaniline provides the parent phenazine in a high yield of 95%, the use of substituted bromoanilines like 2-bromo-4-(trifluoromethyl)aniline, a derivative conceptually similar to what could be accessed from 2,4-dibromoaniline, also results in a high yield of the corresponding disubstituted phenazine (80%). This demonstrates the utility of the 2-bromoaniline scaffold, inherent in 2,4-dibromoaniline, for accessing complex, functionalized phenazines which have applications in medicinal chemistry.

Evidence DimensionYield of Substituted Phenazine (%)
Target Compound Data80 (for a 2-bromo-4-substituted aniline)
Comparator Or Baseline2-bromoaniline: 95 (for the parent phenazine)
Quantified DifferenceComparable high yields, demonstrating the robustness of the 2-bromoaniline core for this transformation.
ConditionsPalladium-catalyzed aryl ligation.

For researchers in drug discovery and materials science, 2,4-dibromoaniline provides a reliable entry point to a class of valuable heterocyclic compounds, with the potential for high-yield transformations.

Regioselective Bromination Precursor: A More Controlled Route to Tribromoanilines

When synthesizing 2,4,6-tribromoaniline, a common intermediate, starting with aniline often leads to polysubstitution. A more controlled approach is the bromination of a monobromoaniline. For instance, bromination of 2-bromoaniline can yield 2,4-dibromoaniline with a regioselectivity of 83:17 for the desired product over the 2,6-isomer. Similarly, brominating 4-bromoaniline gives 2,4-dibromoaniline with a 79:21 selectivity. This highlights that if 2,4-dibromoaniline is the target, starting with the appropriately substituted monobromoaniline is a more direct and higher-yielding strategy than direct bromination of aniline.

Evidence DimensionRegioselectivity (2,4-isomer vs. 2,6-isomer)
Target Compound DataNot applicable (as it is the product)
Comparator Or BaselineBromination of 2-bromoaniline: 83:17; Bromination of 4-bromoaniline: 79:21
Quantified DifferenceDemonstrates the feasibility of producing 2,4-dibromoaniline with high regioselectivity.
ConditionsCopper-catalyzed oxidative bromination with NaBr and Na2S2O8.

For process chemists aiming for high purity and yield of 2,4-dibromoaniline, selecting the correct starting material and reaction conditions is crucial to avoid a mixture of isomers that would require costly separation.

Precursor for Regioselective Synthesis of Biologically Active Molecules

Due to its specific substitution pattern, 2,4-dibromoaniline is the preferred starting material for multistep syntheses where functionalization at the 2 and 4 positions is required. This is particularly relevant in the development of pharmaceuticals and agrochemicals where specific structural motifs are essential for biological activity.

Synthesis of Substituted Phenazines for Materials and Medicinal Chemistry

The 2-bromoaniline substructure within 2,4-dibromoaniline makes it a valuable precursor for the synthesis of functionalized phenazines. These heterocyclic compounds are of interest for their electronic properties in materials science and as scaffolds in medicinal chemistry.

Intermediate for Dyes and Pigments Requiring Specific Chromophores

The structure of 2,4-dibromoaniline can be used to create specific chromophoric systems in dyes and pigments. The positions of the bromine atoms influence the electronic properties of the resulting dye molecule, which in turn determines its color and fastness properties.

XLogP3

2.9

Melting Point

79.5 °C

UNII

8D6YF8BB75

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (88.64%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (11.36%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (97.73%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.73%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (11.36%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (95.45%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

63505-64-6
615-57-6

Wikipedia

2,4-Dibromoaniline

General Manufacturing Information

Benzenamine, 2,4-dibromo-: INACTIVE

Dates

Last modified: 08-15-2023

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